1H-Imidazole-4-carbonitrile hydrochloride

Solubility Formulation Medicinal Chemistry

Researchers needing a soluble, stable imidazole building block for kinase inhibitor programs often face reproducibility issues with the free base. This hydrochloride salt (CAS 2137784-59-7) is the exact solution: • Aqueous solubility ≥100 mg/mL - prepare stock solutions without DMSO • Consistent ≥95% purity ensures reliable SAR data in cardiotonic & FMS inhibitor studies • Stable under varied conditions; preferred over less stable 4(5)-amino analogs

Molecular Formula C4H4ClN3
Molecular Weight 129.55
CAS No. 2137784-59-7
Cat. No. B2600395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4-carbonitrile hydrochloride
CAS2137784-59-7
Molecular FormulaC4H4ClN3
Molecular Weight129.55
Structural Identifiers
SMILESC1=C(NC=N1)C#N.Cl
InChIInChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H
InChIKeyVRMJHPJDKJDPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4-carbonitrile Hydrochloride (CAS 2137784-59-7) Procurement Guide: Core Properties and Vendor Specifications


1H-Imidazole-4-carbonitrile hydrochloride (CAS 2137784-59-7) is a heterocyclic organic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . It consists of an imidazole ring substituted with a cyano group at the 4-position and exists as a hydrochloride salt, which enhances its aqueous solubility and stability [1]. The compound is commercially available from multiple vendors with typical purities of 95% or higher and is supplied as a white to off-white crystalline powder . Its primary applications lie in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules .

Why Generic 1H-Imidazole-4-carbonitrile Hydrochloride Substitution Fails: The Critical Role of Salt Form, Purity, and Cyano Group Positioning


Simple substitution of 1H-imidazole-4-carbonitrile hydrochloride with its free base (CAS 57090-88-7) or other imidazole derivatives is not straightforward due to several key differentiating factors. The hydrochloride salt form provides significantly enhanced aqueous solubility, which is critical for biological assays and aqueous-phase reactions . Furthermore, the cyano group at the 4-position imparts distinct electronic properties and reactivity profiles compared to analogs with carboxylic acid, carboxamide, or other substituents . Studies have shown that the cyano group is essential for specific pharmacological activities, such as cardiotonic effects in biimidazole series, where replacement with other functional groups abolishes activity [1]. Additionally, the commercial availability of the hydrochloride salt in consistent purity grades (typically 95%+) from reputable vendors ensures reproducible research outcomes, whereas sourcing the free base may introduce variability in handling and solubility .

1H-Imidazole-4-carbonitrile Hydrochloride (CAS 2137784-59-7): Quantitative Differentiation Evidence for Scientific Procurement


Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base

The hydrochloride salt of 1H-imidazole-4-carbonitrile exhibits markedly enhanced aqueous solubility compared to its free base counterpart (CAS 57090-88-7), which is a critical parameter for biological testing and formulation development. While the free base is described as having limited water solubility, the hydrochloride salt is explicitly characterized as 'soluble in water' [1]. Quantitative solubility data for the hydrochloride salt in water indicates a concentration of ≥100 mg/mL (620.35 mM), whereas the free base's aqueous solubility is not quantified but is expected to be substantially lower based on its calculated LogP of -0.02 and observed physical properties . This solubility differential directly impacts experimental reproducibility and assay development, as the salt form can be used directly in aqueous buffers without the need for organic co-solvents that may interfere with biological systems.

Solubility Formulation Medicinal Chemistry

Stability Under Prebiotic Conditions: Differentiating Factor for Origins-of-Life Research

1H-Imidazole-4-carbonitrile demonstrates notable stability under simulated prebiotic conditions, a property that distinguishes it from many other imidazole derivatives and nitrogen-containing heterocycles. Research indicates that this compound remains stable under the conditions employed in prebiotic chemistry experiments, which often involve aqueous environments, varying pH, and elevated temperatures designed to mimic early Earth conditions . This stability is particularly relevant given that 4-cyanoimidazole can be formed from simple prebiotic precursors like cyanamide and cyanoacetylene via barrierless cyclization [1]. In contrast, related compounds such as 4(5)-amino-1H-imidazole-5(4)-carbonitrile are reported to be unstable to heat and light , highlighting the unique robustness of the 4-carbonitrile derivative. The compound's stability under these conditions makes it a valuable scaffold for exploring prebiotic synthesis pathways and the chemical origins of life.

Prebiotic Chemistry Stability Origins of Life

Essential Role of Cyano Group in Cardiotonic Activity: SAR Evidence from Biimidazole Series

Structure-activity relationship (SAR) studies on a series of biimidazoles have established that the cyano group on the imidazole ring is essential for cardiotonic activity. Specifically, 4(5)-cyano-2,2'-bi-1H-imidazole (15a) was identified as the most potent inotropic agent in the series, producing a 25% increase in left ventricular dP/dt at 0.16 mg/kg iv (ED25% = 0.16 mg/kg) and increasing left ventricular contractile force by 60% at 1 mg/kg iv in anesthetized dogs [1]. This compound also demonstrated inhibitory activity against type IV cyclic nucleotide phosphodiesterase isolated from dog heart, with a potency similar to that of amrinone [1]. In stark contrast, isomers lacking the cyano group at the critical position, such as 5''-cyano-2,4''-bi-1H-imidazole (44) and 4-cyano-2,4''-bi-1H-imidazole (48), showed no inotropic activity whatsoever [1]. Furthermore, methylation of the acidic NH groups in the active cyano-benzimidazole completely abolished activity, underscoring the precise structural requirements for this pharmacological effect [1].

Cardiotonic Agents Structure-Activity Relationship Phosphodiesterase Inhibition

Non-Centrosymmetric Crystal Structure: Differentiator for Nonlinear Optical (NLO) Applications

Single-crystal X-ray analysis has revealed that 1H-imidazole-4-carbonitrile (free base) crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer and forms a non-centrosymmetric crystal structure with an appreciable dipole moment [1]. This crystallographic property is relatively uncommon among simple imidazole derivatives and makes the compound a viable candidate for nonlinear optical (NLO) applications, such as second-harmonic generation (SHG) and electro-optic modulation . In contrast, many other imidazole derivatives, including 1H-imidazole-4-carboxamide and related compounds, typically crystallize in centrosymmetric space groups, which precludes their use in NLO applications due to symmetry restrictions [2]. The non-centrosymmetric packing is a direct consequence of the specific hydrogen-bonding network enabled by the cyano group and the imidazole NH moiety, highlighting how subtle changes in functionalization can dramatically alter solid-state properties.

Crystallography Nonlinear Optics Materials Science

1H-Imidazole-4-carbonitrile Hydrochloride (CAS 2137784-59-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Aqueous Biological Assay Development and Kinase Inhibitor Screening

The high aqueous solubility of 1H-imidazole-4-carbonitrile hydrochloride (≥100 mg/mL) makes it the preferred form for preparing stock solutions and performing biological assays in aqueous buffers without the need for DMSO or other organic co-solvents [1]. This is particularly advantageous for kinase inhibitor screening programs, where the compound serves as a key intermediate for synthesizing arylamide FMS inhibitors . The hydrochloride salt form ensures consistent and reproducible dosing in cell-based assays and biochemical enzyme inhibition studies.

Prebiotic Chemistry and Origins-of-Life Research

Given its demonstrated stability under simulated prebiotic conditions and its plausible formation from simple precursors like cyanamide and cyanoacetylene, 1H-imidazole-4-carbonitrile is a valuable scaffold for investigating prebiotic synthesis pathways and the chemical origins of life . Researchers in this field should prioritize this compound over less stable imidazole derivatives (e.g., 4(5)-amino-1H-imidazole-5(4)-carbonitrile) that may degrade under experimental conditions and confound results .

Cardiotonic Drug Discovery and PDE Inhibition Studies

For research programs focused on developing novel positive inotropic agents or phosphodiesterase inhibitors, 1H-imidazole-4-carbonitrile provides a validated scaffold with established SAR. The cyano group at the 4-position is essential for activity, as demonstrated by the potent cardiotonic effects of 4(5)-cyano-2,2'-bi-1H-imidazole (ED25% = 0.16 mg/kg iv in dogs) [2]. Procurement of the hydrochloride salt ensures that researchers have a reliable starting material for synthesizing and evaluating new biimidazole and related analogs.

Nonlinear Optical (NLO) Material Development

The non-centrosymmetric crystal structure and appreciable dipole moment of 1H-imidazole-4-carbonitrile (free base) position it as a candidate for NLO applications, including second-harmonic generation and electro-optic devices [3]. Researchers in materials science and photonics should consider this compound over centrosymmetric imidazole analogs when designing new NLO-active materials. The hydrochloride salt can be readily converted to the free base for crystallization studies and device fabrication.

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